alpha-Ketoglutarate

Description

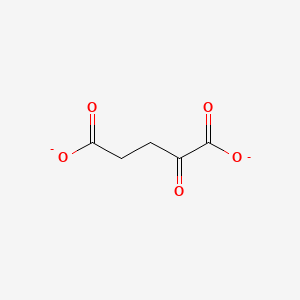

Structure

3D Structure

Properties

CAS No. |

64-15-3 |

|---|---|

Molecular Formula |

C5H4O5-2 |

Molecular Weight |

144.08 g/mol |

IUPAC Name |

2-oxopentanedioate |

InChI |

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/p-2 |

InChI Key |

KPGXRSRHYNQIFN-UHFFFAOYSA-L |

SMILES |

C(CC(=O)[O-])C(=O)C(=O)[O-] |

Canonical SMILES |

C(CC(=O)[O-])C(=O)C(=O)[O-] |

Other CAS No. |

64-15-3 |

Synonyms |

2 Ketoglutarate 2 Ketoglutaric Acid 2 Oxoglutarate 2 Oxoglutaric Acid 2-ketoglutarate 2-ketoglutaric acid 2-oxoglutarate 2-oxoglutaric acid alpha Ketoglutarate alpha Ketoglutaric Acid alpha Ketoglutaric Acid, Diammonium Salt alpha Ketoglutaric Acid, Dipotassium Salt alpha Ketoglutaric Acid, Disodium Salt alpha Ketoglutaric Acid, Monopotassium Salt alpha Ketoglutaric Acid, Monosodium Salt alpha Ketoglutaric Acid, Potassium Salt alpha Ketoglutaric Acid, Sodium Salt alpha Oxoglutarate alpha-ketoglutarate alpha-Ketoglutarate, Calcium alpha-ketoglutaric acid alpha-ketoglutaric acid, calcium salt (2:1) alpha-ketoglutaric acid, diammonium salt alpha-ketoglutaric acid, dipotassium salt alpha-ketoglutaric acid, disodium salt alpha-ketoglutaric acid, monopotassium salt alpha-ketoglutaric acid, monosodium salt alpha-ketoglutaric acid, potassium salt alpha-ketoglutaric acid, sodium salt alpha-oxoglutarate Calcium alpha Ketoglutarate calcium alpha-ketoglutarate calcium ketoglutarate Ketoglutaric Acid Ketoglutaric Acids oxogluric acid Oxoglutarates |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Alpha-Ketoglutarate in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of alpha-ketoglutarate (α-KG) in the Krebs cycle, a cornerstone of cellular metabolism. This compound, a five-carbon dicarboxylic acid, serves as a critical intermediate, connecting carbon and nitrogen metabolism and acting as a key regulatory point for the entire cycle. This document provides a comprehensive overview of the enzymatic reactions involving α-KG, their regulation, detailed experimental protocols for their study, and quantitative data to support further research and drug development endeavors.

This compound: At the Crossroads of Metabolism

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. This compound is a central metabolite in this cycle, participating in two key sequential reactions that are critical for the cycle's progression and regulation.

Formation of this compound: The Isocitrate Dehydrogenase Step

This compound is synthesized from isocitrate through oxidative decarboxylation, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH).[1] This is a crucial rate-limiting step in the Krebs cycle.[2] In mammals, there are three isoforms of IDH: NAD+-dependent IDH3, which is the primary isoform within the mitochondrial Krebs cycle, and NADP+-dependent IDH1 and IDH2, located in the cytoplasm/peroxisomes and mitochondria, respectively.[1] The reaction proceeds as follows:

Isocitrate + NAD⁺ → Oxalosuccinate + NADH + H⁺ Oxalosuccinate → α-Ketoglutarate + CO₂

The overall reaction catalyzed by isocitrate dehydrogenase is the oxidative decarboxylation of isocitrate to this compound, producing one molecule of NADH and releasing one molecule of carbon dioxide.[1]

Consumption of this compound: The this compound Dehydrogenase Complex

Following its formation, this compound is oxidatively decarboxylated to succinyl-CoA by the α-ketoglutarate dehydrogenase complex (KGDHC). This multi-enzyme complex is structurally and functionally similar to the pyruvate (B1213749) dehydrogenase complex and is a key control point in the Krebs cycle. The overall reaction is:

α-Ketoglutarate + NAD⁺ + Coenzyme A → Succinyl-CoA + CO₂ + NADH + H⁺

This irreversible reaction is a major site of regulation within the Krebs cycle, ensuring that the flow of metabolites is tightly controlled according to the cell's energy demands.

Regulation of this compound Metabolism

The flux of metabolites through the Krebs cycle is intricately regulated, and the enzymes responsible for the synthesis and degradation of this compound are primary targets for this regulation. This control is achieved through allosteric modulation by various effectors that signal the energy state of the cell.

Regulation of Isocitrate Dehydrogenase

Isocitrate dehydrogenase (IDH3) is a key regulatory enzyme of the Krebs cycle. Its activity is allosterically regulated by several molecules:

-

Activators: ADP is a potent allosteric activator of IDH3.[3] High levels of ADP signal a low energy state in the cell, stimulating IDH3 activity to increase the production of NADH and subsequently ATP. Calcium ions (Ca²⁺) also activate the enzyme.[2]

-

Inhibitors: ATP and NADH are allosteric inhibitors of IDH3.[3] High concentrations of these molecules indicate a high energy state, leading to the inhibition of the enzyme to prevent the overproduction of metabolic energy.

Regulation of the this compound Dehydrogenase Complex

The α-ketoglutarate dehydrogenase complex (KGDHC) is another critical regulatory point. Its activity is modulated by:

-

Activators: The complex is activated by calcium ions (Ca²⁺).[4]

-

Inhibitors: The activity of KGDHC is inhibited by its products, succinyl-CoA and NADH, as well as by high levels of ATP.[4] This product inhibition provides a direct feedback mechanism to control the rate of the Krebs cycle.

Quantitative Data on Enzyme Kinetics

The following tables summarize the kinetic parameters (Km and Vmax) for isocitrate dehydrogenase and the this compound dehydrogenase complex under various regulatory conditions. These values are essential for building accurate models of metabolic flux and for understanding the quantitative impact of different cellular states on the Krebs cycle.

Table 1: Kinetic Parameters of Isocitrate Dehydrogenase (IDH3)

| Effector | Substrate | Km | Vmax | Source |

| None | Isocitrate | - | - | |

| + ADP | Isocitrate | Decreased | Increased | [5] |

| + ATP | Isocitrate | Increased | Decreased | [6] |

| + NADH | NAD⁺ | Increased | Decreased | [7] |

| + Ca²⁺ | Isocitrate | Decreased | No significant change | [5] |

Note: Specific numerical values for Km and Vmax can vary depending on the experimental conditions (pH, temperature, source of the enzyme). The table indicates the general trend of the kinetic parameters in the presence of the effectors.

Table 2: Kinetic Parameters of the α-Ketoglutarate Dehydrogenase Complex (KGDHC)

| Effector | Substrate | Km (mM) | Vmax | Source |

| None | α-Ketoglutarate | 0.190 | - | [8] |

| + Ca²⁺ | α-Ketoglutarate | 0.3 (with Mg²⁺) | Increased | [9][10] |

| + ADP | α-Ketoglutarate | Decreased | Increased | |

| + ATP | α-Ketoglutarate | Increased | Decreased | [8] |

| + NADH | α-Ketoglutarate | Increased | Decreased | [4] |

Note: As with IDH3, the specific kinetic values for KGDHC are dependent on the experimental setup. The table provides an overview of the regulatory effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Assay for Isocitrate Dehydrogenase Activity

This protocol describes a common spectrophotometric method for measuring the activity of NAD⁺-dependent isocitrate dehydrogenase.

Principle: The activity of IDH is determined by monitoring the rate of NADH production, which is measured by the increase in absorbance at 340 nm.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂ and 1 mM dithiothreitol (B142953) (DTT).

-

Substrate Solution: 100 mM Isocitrate in assay buffer.

-

Cofactor Solution: 20 mM NAD⁺ in assay buffer.

-

Enzyme Preparation: Purified isocitrate dehydrogenase or mitochondrial lysate.

-

96-well UV-transparent microplate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing:

-

150 µL of Assay Buffer

-

20 µL of Substrate Solution

-

20 µL of Cofactor Solution

-

-

Equilibrate the plate to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding 10 µL of the enzyme preparation to each well.

-

Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.

-

Enzyme activity is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Assay for α-Ketoglutarate Dehydrogenase Complex Activity

This protocol outlines a spectrophotometric assay for measuring the activity of the KGDHC.

Principle: The activity of the KGDHC is determined by measuring the rate of NADH production from the reduction of NAD⁺, monitored as an increase in absorbance at 340 nm.

Materials:

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM MgCl₂, 0.2 mM thiamine (B1217682) pyrophosphate (TPP), and 0.1% Triton X-100.

-

Substrate Solution: 50 mM α-Ketoglutarate in assay buffer.

-

Cofactor Solution: 10 mM NAD⁺ and 2 mM Coenzyme A in assay buffer.

-

Enzyme Preparation: Purified KGDHC or mitochondrial lysate.

-

96-well UV-transparent microplate.

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing:

-

140 µL of Assay Buffer

-

20 µL of Substrate Solution

-

20 µL of Cofactor Solution

-

-

Equilibrate the plate to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding 20 µL of the enzyme preparation.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction rate and enzyme activity as described for the IDH assay.

Quantification of this compound using LC-MS/MS

This protocol provides a general workflow for the quantification of α-KG in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: α-KG is separated from other metabolites by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

-

Biological sample (e.g., cell culture, tissue homogenate).

-

Internal Standard (e.g., ¹³C₅-α-Ketoglutarate).

-

Methanol (LC-MS grade).

-

Acetonitrile (LC-MS grade).

-

Formic acid (LC-MS grade).

-

LC-MS/MS system.

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in a cold extraction solvent (e.g., 80% methanol).

-

Add a known amount of the internal standard to each sample.

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column and gradient.

-

Detect and quantify α-KG and its internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of α-KG.

-

Calculate the concentration of α-KG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to the role of this compound in the Krebs cycle.

Caption: The Krebs Cycle with a focus on this compound.

Caption: Allosteric regulation of key enzymes in α-KG metabolism.

Caption: A generalized experimental workflow for enzyme activity assays.

Conclusion

This compound stands as a linchpin in cellular metabolism, with its position in the Krebs cycle making it a critical hub for energy production and a key sensor of the cell's metabolic state. The intricate regulation of the enzymes that produce and consume α-KG ensures that the Krebs cycle can dynamically respond to the ever-changing energy demands of the cell. A thorough understanding of the kinetics and regulation of these enzymes, supported by robust experimental protocols, is paramount for researchers in basic science and for professionals in drug development targeting metabolic pathways in diseases such as cancer and neurodegenerative disorders. The data, protocols, and visualizations provided in this guide serve as a comprehensive resource to facilitate further investigation into the multifaceted role of this compound.

References

- 1. Isocitrate Dehydrogenase [chem.uwec.edu]

- 2. Isocitrate Dehydrogenase [chem.uwec.edu]

- 3. This compound dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of purified NAD-specific isocitrate dehydrogenase at modulator and substrate concentrations approximating conditions in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [Kinetic and regulatory properties of this compound dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Independent modulation of the activity of this compound dehydrogenase complex by Ca2+ and Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Regulation of bovine kidney this compound dehydrogenase complex by calcium ion and adenine nucleotides. Effects on S0.5 for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-Ketoglutarate: A Pivotal Signaling Molecule in Gene Expression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that directly influences gene expression. Beyond its metabolic roles, α-KG functions as an essential cofactor for a large family of α-KG-dependent dioxygenases, which include enzymes that mediate the demethylation of DNA and histones. By modulating the activity of these epigenetic modifiers, α-KG plays a pivotal role in chromatin organization and the regulation of gene transcription. This technical guide provides a comprehensive overview of the signaling functions of α-KG in gene expression, with a focus on the underlying molecular mechanisms, experimental methodologies for its study, and its implications for drug development.

Introduction: The Epigenetic Role of a Metabolic Intermediate

Cellular metabolism and gene regulation are intricately linked. Metabolites, once viewed primarily as substrates for energy production and biosynthesis, are now recognized as key signaling molecules that can directly impact nuclear processes. This compound stands at the crossroads of metabolism and epigenetics. Its availability, influenced by cellular metabolic status, directly dictates the activity of enzymes that control the epigenetic landscape, thereby providing a mechanism for the cell to adapt its gene expression profile to its metabolic state. This guide will delve into the multifaceted role of α-KG as a signaling entity in the nucleus.

The Core Mechanism: α-KG as a Cofactor for Dioxygenases

The primary mechanism by which α-KG influences gene expression is through its role as a mandatory cofactor for over 60 known α-KG-dependent dioxygenases.[1][2] These enzymes catalyze a variety of oxidative reactions that are crucial for epigenetic regulation.

DNA Demethylation via TET Enzymes

The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3) are α-KG-dependent dioxygenases that play a central role in active DNA demethylation.[3][4] TET enzymes sequentially oxidize 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[4] These oxidized forms of methylcytosine are subsequently recognized and excised by the base excision repair machinery, leading to the restoration of an unmethylated cytosine. The activity of TET enzymes is directly dependent on the availability of α-KG.

Histone Demethylation by Jumonji C Domain-Containing Demethylases

The Jumonji C (JmjC) domain-containing histone demethylases (KDMs) are another major family of α-KG-dependent dioxygenases.[2][5] These enzymes remove methyl groups from lysine (B10760008) residues on histone tails, a post-translational modification that is critical for regulating chromatin structure and gene activity. For instance, the removal of the repressive H3K27me3 mark by certain JmjC demethylases can lead to gene activation. The catalytic activity of these demethylases is tightly coupled to the concentration of α-KG.[6][7]

Regulation of Hypoxia-Inducible Factor (HIF)

Prolyl hydroxylases (PHDs) are α-KG-dependent dioxygenases that regulate the stability of the alpha subunit of the hypoxia-inducible factor (HIF-1α), a master transcriptional regulator of the cellular response to low oxygen.[1][3][8] Under normoxic conditions, PHDs hydroxylate proline residues on HIF-1α, targeting it for proteasomal degradation. This reaction requires both oxygen and α-KG. Thus, α-KG levels can influence the cellular response to hypoxia by modulating HIF-1α stability.

Signaling Pathways and Logical Relationships

The influence of α-KG extends to various signaling pathways and cellular processes. Below are Graphviz diagrams illustrating these connections.

Quantitative Data Summary

The following tables summarize key quantitative data related to α-KG signaling.

| Parameter | Enzyme/Cell Type | Reported Value | Reference(s) |

| Intracellular α-KG Concentration | Mammalian Cells | 0.1 - 1.0 mM | [9] |

| Embryonic Stem Cells (naïve) | Elevated | [10] | |

| Km for α-KG | α-KG-dependent dioxygenases | ~1–50 µM (in vitro) | [2] |

| α-ketoglutarate dehydrogenase | 0.190 mM | [11] | |

| Ki of Inhibitors | Succinate, Fumarate, 2-HG | Upper µM to low mM range | [2] |

| IC50 of Inhibitors | Pan-PHD inhibitors | Varies (nM to µM range) | [12] |

Table 1: Key kinetic and concentration parameters of α-KG and related enzymes.

| Experimental Condition | Observation | Quantitative Change | Reference(s) |

| DLST knockdown in T-ALL cells | Increased 5hmC levels | Significant increase in fluorescence intensity | [13] |

| α-KG supplementation in diabetic rats | Reversal of aberrant 5mC and 5hmC accumulation | Normalization of methylation patterns | [14][15] |

| Overexpression of JHDM1 in vivo | Reduced dimethyl-H3-K36 levels | Observable decrease | [5] |

| α-KG treatment (0.1 mM and 1.0 mM) on C2C12 cells | Increased specific cell growth rate | SGR of 0.95/day and 0.94/day respectively |

Table 2: Quantitative effects of α-KG modulation on epigenetic marks and cellular processes.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of α-KG signaling.

Quantification of α-Ketoglutarate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a reliable method for quantifying intracellular α-KG levels.[9]

I. Metabolite Extraction:

-

Culture adherent cells to 80-90% confluency in a 6-well plate.

-

Aspirate the culture medium and quickly wash the cells once with 1 mL of ice-cold PBS.

-

Aspirate the PBS and add 1 mL of ice-cold 80% methanol.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing metabolites) to a new tube.

-

Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C.

II. Derivatization:

-

To the dried extract, add 50 µL of Methoxyamine hydrochloride solution (20 mg/mL in pyridine).

-

Vortex thoroughly and incubate at 37°C for 90 minutes with shaking.

-

Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

-

Vortex briefly and incubate at 60°C for 30 minutes with shaking.

III. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use a suitable column (e.g., DB-5MS) and a temperature gradient for separation.

-

Quantify α-KG by comparing its peak area to that of a stable isotope-labeled internal standard and a standard curve.

In Vitro TET Enzyme Activity Assay using LC-MS/MS

This protocol allows for the direct measurement of TET enzyme activity.[16][17]

I. Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

Recombinant TET enzyme (e.g., TET2 catalytic domain)

-

A double-stranded DNA substrate containing 5mC

-

Reaction buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM NaCl)

-

Cofactors: 100 µM Fe(NH4)2(SO4)2, 2 mM ascorbate, 1 mM α-KG

-

-

Incubate the reaction at 37°C for a defined period (e.g., 1-3 hours).

-

Stop the reaction by adding an equal volume of 2X stop solution (e.g., containing EDTA).

II. DNA Purification and Digestion:

-

Purify the DNA substrate using a suitable nucleotide removal kit.

-

Digest the purified DNA to single nucleosides using a cocktail of enzymes (e.g., DNase I, snake venom phosphodiesterase, and alkaline phosphatase).

III. LC-MS/MS Analysis:

-

Separate the nucleosides using reverse-phase liquid chromatography.

-

Detect and quantify 5mC, 5hmC, 5fC, and 5caC using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Calculate TET activity based on the amount of oxidized products formed.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K27me3

This protocol enables the genome-wide mapping of the repressive histone mark H3K27me3, which is regulated by α-KG-dependent JmjC demethylases.[18][19][20]

I. Chromatin Preparation:

-

Crosslink cells with 1% formaldehyde (B43269) to fix protein-DNA interactions.

-

Lyse the cells and isolate the nuclei.

-

Sonically shear the chromatin to obtain DNA fragments of 200-500 bp.

II. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

III. DNA Purification and Library Preparation:

-

Elute the chromatin from the beads and reverse the crosslinks by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA.

IV. Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions enriched for H3K27me3.

Implications for Drug Development

The central role of α-KG in epigenetic regulation makes the enzymes it controls attractive targets for therapeutic intervention.

-

Cancer Therapy: Dysregulation of α-KG metabolism is a hallmark of certain cancers. For instance, mutations in isocitrate dehydrogenase (IDH) lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), a competitive inhibitor of α-KG-dependent dioxygenases.[2] This results in hypermethylation of DNA and histones, promoting tumorigenesis. Inhibitors of mutant IDH are now approved cancer therapies. Conversely, supplementation with cell-permeable forms of α-KG has shown anti-tumor effects in some contexts.[3]

-

Metabolic Diseases: Aberrant epigenetic modifications are implicated in metabolic diseases such as diabetes. Modulating α-KG levels or the activity of its dependent enzymes could offer novel therapeutic strategies.[14][15]

-

Regenerative Medicine: The ability of α-KG to influence pluripotency and cell differentiation suggests its potential use in regenerative medicine and stem cell therapies.[10]

Conclusion

This compound is a key metabolic sensor that translates the metabolic state of the cell into changes in the epigenome. Its role as a cofactor for a wide range of dioxygenases places it at the heart of gene expression regulation. Understanding the intricate signaling pathways governed by α-KG and developing robust experimental approaches to study them are crucial for advancing our knowledge of cellular physiology and for the development of novel therapeutic strategies targeting a wide range of diseases. This guide provides a foundational framework for researchers and drug development professionals to explore the exciting and rapidly evolving field of α-KG-mediated gene regulation.

References

- 1. HIF-independent role of prolyl hydroxylases in the cellular response to amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIF prolyl hydroxylase-3 mediates this compound-induced apoptosis and tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for elucidating metabolite binding and regulation of TET2 dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone demethylation by a family of JmjC domain-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of iron-dependent histone demethylases: α-ketoglutarate substrate inhibition and potential relevance to the regulation of histone demethylation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Intracellular α-ketoglutarate maintains the pluripotency of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Kinetic and regulatory properties of this compound dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. α-Ketoglutarate-Mediated DNA Demethylation Sustains T-Acute Lymphoblastic Leukemia upon TCA Cycle Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epigenetic modifier this compound modulates aberrant gene body methylation and hydroxymethylation marks in diabetic heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Epigenetic modifier this compound modulates aberrant gene body methylation and hydroxymethylation marks in diabetic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Rapid Mass Spectrometric Method for the Measurement of Catalytic Activity of Ten-Eleven Translocation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Alpha-Ketoglutarate: The Central Hub of Nitrogen Transport and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoglutarate (AKG), a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role at the crossroads of carbon and nitrogen metabolism. Its concentration within the cell serves as a critical indicator of the cellular nitrogen status, directly influencing the flow of nitrogen for both anabolic and catabolic processes. This technical guide provides a comprehensive overview of the multifaceted role of AKG in nitrogen transport, detailing the core biochemical reactions, the intricate signaling pathways it governs, and the experimental methodologies used to investigate these processes. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to further explore and exploit the therapeutic potential of modulating AKG-dependent nitrogen metabolism.

Introduction: The Crucial Role of this compound in Nitrogen Homeostasis

Nitrogen is an essential element for all life, forming the backbone of amino acids, nucleic acids, and other vital biomolecules. The efficient assimilation, transport, and detoxification of nitrogen are fundamental for cellular growth and survival. This compound stands as a central molecule in these processes, acting as a primary nitrogen acceptor and a key signaling molecule that orchestrates the cellular response to changes in nitrogen availability.[1][2][3][4]

The core functions of AKG in nitrogen transport can be summarized as:

-

Nitrogen Scavenging and Assimilation: AKG serves as the initial acceptor of ammonia, a toxic byproduct of metabolism. Through the action of glutamate (B1630785) dehydrogenase and various aminotransferases, AKG is reductively aminated to form glutamate, effectively "capturing" free nitrogen in a non-toxic form.[1][2][3][4]

-

Amino Acid Synthesis and Transamination: Glutamate, derived from AKG, acts as a universal amino group donor in the synthesis of other amino acids through transamination reactions. This process allows for the interconversion of amino acids and the synthesis of non-essential amino acids, with AKG acting as the ultimate acceptor of the amino group.[1]

-

Urea (B33335) Cycle Integration: In ureotelic organisms, AKG plays a crucial role in the transport of nitrogen to the liver for detoxification via the urea cycle. The transamination of amino acids in peripheral tissues often involves the conversion of AKG to glutamate, which is then transported to the liver.

-

Cellular Signaling: The intracellular concentration of AKG is a sensitive indicator of the cell's carbon-to-nitrogen balance. In many organisms, particularly bacteria, AKG directly interacts with signaling proteins, such as the PII protein, to regulate the expression of genes involved in nitrogen uptake and metabolism.[5][6][7][8][9]

This guide will delve into the quantitative aspects of these processes, provide detailed experimental protocols for their investigation, and visualize the key pathways and workflows.

Quantitative Data on this compound and Nitrogen Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites central to AKG-mediated nitrogen transport. This data is essential for building kinetic models and understanding the regulation of these pathways.

Table 1: Kinetic Parameters of Key Enzymes in Nitrogen Metabolism

| Enzyme | Organism/Tissue | Substrate | K_m (mM) | V_max | Reference(s) |

| Glutamate Dehydrogenase (GDH) | Mouse Liver | Glutamate (NAD+) | 1.92 | 2.5-fold higher than NADP+ dependent | [10] |

| Mouse Liver | Glutamate (NADP+) | 1.66 | - | [10] | |

| This compound Dehydrogenase Complex | Bovine Adrenals | This compound | 0.190 | - | [11][12] |

| Mammalian Mitochondria | This compound | 0.67 | - | [13] | |

| Aspartate Aminotransferase | - | This compound | - | - | [14] |

Note: V_max values are often dependent on specific experimental conditions and are not always reported in a standardized format. Researchers should consult the primary literature for detailed kinetic analyses.

Table 2: Intracellular Concentrations of this compound

| Organism | Condition | Intracellular Concentration (mM) | Reference(s) |

| Escherichia coli | Nitrogen-limiting conditions | Up to 10 | [15] |

| Chemostat culture | 0.1 - 0.9 | [15] | |

| Glucose-fed, exponential growth | - | [16] | |

| Pseudomonas fluorescens | Grown in NH4 | 0.461 ± 0.046 (µmol/mg protein) | [17] |

| Grown in Glutamate | 0.418 ± 0.039 (µmol/mg protein) | [17] | |

| Grown in Arginine | 0.465 ± 0.051 (µmol/mg protein) | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in nitrogen transport.

Quantification of this compound

Accurate measurement of intracellular AKG levels is crucial for understanding its regulatory role. Two common methods are detailed below.

This method is suitable for high-throughput screening and provides a rapid assessment of AKG concentrations.

Principle: this compound is transaminated to produce pyruvate (B1213749). The pyruvate is then used in a coupled enzymatic reaction to generate a colored or fluorescent product that is proportional to the initial AKG concentration.

Protocol:

-

Sample Preparation:

-

Homogenize tissue or cells in ice-cold assay buffer.

-

Centrifuge to remove insoluble material.

-

Deproteinize the sample using a 10 kDa molecular weight cut-off spin filter or by precipitation with perchloric acid (PCA) followed by neutralization.

-

-

Standard Curve Preparation:

-

Prepare a series of known concentrations of AKG in the assay buffer to generate a standard curve.

-

-

Reaction Setup:

-

Add samples and standards to a 96-well plate.

-

Prepare a reaction mix containing the necessary enzymes and a probe (colorimetric or fluorometric).

-

Add the reaction mix to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Plot the standard curve and determine the concentration of AKG in the samples by interpolating from the curve.

-

LC-MS/MS offers high sensitivity and specificity for the quantification of AKG, especially in complex biological matrices.

Principle: AKG is separated from other metabolites by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Protocol:

-

Sample Preparation:

-

Extract metabolites from cells or tissues using a suitable solvent (e.g., methanol/water mixture).

-

Centrifuge to pellet cellular debris.

-

The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE).[18]

-

-

LC Separation:

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to achieve separation.[18][19]

-

-

MS/MS Detection:

-

Ionize the eluting compounds using electrospray ionization (ESI) in negative ion mode.

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transition for AKG (e.g., m/z 145 -> m/z 101).

-

-

Quantification:

-

Use a stable isotope-labeled internal standard (e.g., ¹³C₅-AKG) to correct for matrix effects and variations in instrument response.

-

Generate a calibration curve using known concentrations of AKG and the internal standard.

-

Calculate the concentration of AKG in the samples based on the peak area ratio of the analyte to the internal standard.

-

Nitrogen Uptake Assay using ¹⁵N Labeling

This technique allows for the direct tracing of nitrogen from a labeled source into the cell and its incorporation into various biomolecules.

Principle: Cells or organisms are incubated with a nitrogen source enriched with the stable isotope ¹⁵N (e.g., ¹⁵NH₄Cl or K¹⁵NO₃). The incorporation of ¹⁵N into cellular components is then measured using mass spectrometry.

Protocol:

-

Cell Culture and Labeling:

-

Grow cells in a defined medium with a known concentration of a ¹⁴N nitrogen source.

-

To initiate the experiment, replace the medium with one containing the ¹⁵N-labeled nitrogen source.

-

Collect cell samples at various time points.

-

-

Sample Processing:

-

Wash the cells to remove any unincorporated ¹⁵N label.

-

Extract total cellular nitrogen or specific nitrogen-containing fractions (e.g., amino acids, proteins).

-

-

Isotope Ratio Mass Spectrometry (IRMS) or LC-MS/MS Analysis:

-

For total nitrogen incorporation, the samples can be analyzed by an elemental analyzer coupled to an IRMS.

-

For tracking ¹⁵N into specific metabolites, LC-MS/MS is used to measure the mass shift of the molecules due to the incorporation of the heavier isotope.

-

-

Data Analysis:

-

Calculate the atom percent excess of ¹⁵N in the samples.

-

Determine the rate of nitrogen uptake and incorporation into different metabolic pools.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to AKG and nitrogen transport.

This compound Signaling through the PII Protein

Caption: AKG and Glutamine levels regulate the PII signaling protein.

Experimental Workflow for LC-MS/MS Quantification of this compound

Caption: Workflow for quantifying this compound via LC-MS/MS.

Experimental Workflow for ¹⁵N Nitrogen Uptake Assay

Caption: Workflow for measuring nitrogen uptake using ¹⁵N labeling.

Conclusion and Future Directions

This compound is undeniably a master regulator of nitrogen metabolism. Its central position in core metabolic pathways and its role as a signaling molecule make it a compelling target for both basic research and therapeutic development. The methodologies outlined in this guide provide a robust framework for investigating the intricate details of AKG-mediated nitrogen transport.

Future research should focus on:

-

Expanding Quantitative Data: A more comprehensive understanding of the kinetic parameters of all enzymes that interact with AKG is needed. Furthermore, quantifying AKG levels in different subcellular compartments under various physiological and pathological conditions will provide deeper insights into its regulatory functions.

-

Elucidating Novel Signaling Roles: While the PII signaling pathway is well-characterized in bacteria, the signaling roles of AKG in higher organisms, including humans, are still being uncovered. Investigating how AKG levels influence epigenetic modifications and other signaling cascades will be a fruitful area of research.

-

Therapeutic Applications: The ability to modulate AKG levels or the activity of AKG-dependent enzymes holds significant therapeutic potential. This could be relevant for a range of conditions, including metabolic disorders, cancer, and neurodegenerative diseases where nitrogen homeostasis is dysregulated.

By continuing to explore the multifaceted nature of this compound, the scientific community can unlock new avenues for understanding and treating a wide array of human diseases.

References

- 1. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. This compound, a key molecule involved in nitrogen circulation in both animals and plants, in the context of human gut microbiota and protein metabolism | Lund University Publications [lup.lub.lu.se]

- 4. This compound, a key molecule involved in nitrogen circulation in both animals and plants, in the context of human gut microbiota and protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensation and signaling of this compound and adenylylate energy charge by the Escherichia coli PII signal transduction protein require cooperation of the three ligand-binding sites within the PII trimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sensation and Signaling of α-Ketoglutarate and Adenylylate Energy Charge by the Escherichia coli PII Signal Transduction Protein Require Cooperation of the Three Ligand-Binding Sites within the PII Trimer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PII signal transduction proteins: sensors of this compound that regulate nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound controls the ability of the Escherichia coli PII signal transduction protein to regulate the activities of NRII (NrB but does not control the binding of PII to NRII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. [Kinetic and regulatory properties of this compound dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aspartate aminotransferase catalyzed oxygen exchange with solvent from oxygen-18-enriched this compound: evidence for slow exchange of enzyme-bound water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound levels in E.coli (grown a - Bacteria Escherichia coli - BNID 103887 [bionumbers.hms.harvard.edu]

- 16. Intracellular metabolite concentrations in gl - Bacteria Escherichia coli - BNID 104679 [bionumbers.hms.harvard.edu]

- 17. α-Ketoglutarate Dehydrogenase and Glutamate Dehydrogenase Work in Tandem To Modulate the Antioxidant α-Ketoglutarate during Oxidative Stress in Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rroij.com [rroij.com]

The Multifaceted Roles of Alpha-Ketoglutarate: A Technical Guide for Researchers

An In-depth Examination of the Core Physiological Functions of Alpha-Ketoglutarate in Mammals for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound (AKG), a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a pleiotropic molecule with profound implications for mammalian physiology.[1] Beyond its canonical role in cellular energy metabolism, AKG functions as a critical signaling molecule, a regulator of epigenetic processes, and a key player in nitrogen homeostasis.[1][2] This technical guide provides a comprehensive overview of the physiological functions of AKG, with a focus on its metabolic pathways, signaling cascades, and its role in health, aging, and disease. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key pathways to facilitate a deeper understanding of this multifaceted metabolite and to support further research and therapeutic development.

Core Physiological Functions of this compound

This compound is a central hub in cellular metabolism, connecting various metabolic pathways and cellular processes.[2][3]

Role in Cellular Energy Metabolism

As a rate-determining intermediate of the TCA cycle, AKG is essential for the oxidation of fatty acids, amino acids, and glucose to generate ATP.[2] The enzyme α-ketoglutarate dehydrogenase catalyzes the oxidative decarboxylation of AKG to succinyl-CoA, a key regulatory step in the TCA cycle.[4][5]

Amino Acid Metabolism and Nitrogen Homeostasis

AKG plays a pivotal role in bridging carbohydrate and nitrogen metabolism.[2] It serves as a primary nitrogen scavenger in the body.[6][7][8] Through transamination reactions, AKG can accept amino groups from various amino acids, forming glutamate (B1630785).[5][9] This process is crucial for both the synthesis of non-essential amino acids and for the safe transport and detoxification of ammonia (B1221849) in the form of glutamate and glutamine.[5][10][11] The reversible reaction catalyzed by glutamate dehydrogenase, converting glutamate to AKG and ammonia, is central to nitrogen balance.[5][9]

Precursor for Biosynthesis

AKG is a precursor for the synthesis of several amino acids, including glutamate, glutamine, proline, and arginine.[12] Glutamine, in particular, is a vital energy source for rapidly dividing cells, such as enterocytes and immune cells.[3][6]

Bone Development and Protein Synthesis

AKG stimulates protein synthesis and inhibits protein degradation in muscle tissue.[3][6][7] It also plays a role in bone development by providing a source of glutamate and proline, which are essential for collagen synthesis.[3][13] AKG, along with ascorbate (B8700270) and Fe2+, is a cofactor for prolyl hydroxylase, an enzyme critical for the conversion of pro-collagen to collagen.[3]

This compound as a Signaling Molecule and Epigenetic Regulator

Emerging evidence highlights AKG's role as a signaling molecule and a master regulator of the epigenome.

AKG-Dependent Dioxygenases

AKG is an obligatory co-substrate for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenases, which are involved in a wide range of biological processes, including collagen biosynthesis, post-translational modifications, and epigenetic regulation.[1][14]

Epigenetic Regulation

AKG-dependent dioxygenases, such as the Ten-Eleven Translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases, play a critical role in shaping the epigenetic landscape.[15][16]

-

DNA Demethylation: TET enzymes utilize AKG to catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating the process of active DNA demethylation.[15][17] This process is crucial for gene regulation and cellular differentiation.

-

Histone Demethylation: JmjC domain-containing enzymes use AKG to remove methyl groups from histones, thereby altering chromatin structure and gene expression.[18]

The availability of AKG can thus directly influence the epigenetic state of a cell, linking metabolic status to gene expression programs.

Hypoxia-Inducible Factor (HIF-1α) Regulation

Prolyl hydroxylases (PHDs) are AKG-dependent dioxygenases that regulate the stability of the hypoxia-inducible factor 1-alpha (HIF-1α), a master transcriptional regulator of the response to low oxygen levels.[19] Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its degradation. During hypoxia, the lack of oxygen inhibits PHD activity, allowing HIF-1α to accumulate and activate genes involved in angiogenesis, glycolysis, and other adaptive responses.

The Role of this compound in Aging and Longevity

Recent studies have identified AKG as a key metabolite in the regulation of lifespan and healthspan.

Inhibition of ATP Synthase and mTOR Signaling

Studies in C. elegans have shown that AKG can extend lifespan by inhibiting ATP synthase and the Target of Rapamycin (TOR) pathway.[7][8][20] Inhibition of ATP synthase leads to reduced ATP levels and decreased oxygen consumption, while TOR inhibition is a well-established mechanism for lifespan extension.[20]

Modulation of AMPK and Sirtuin Pathways

AKG has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor that promotes catabolic processes and inhibits anabolic pathways, contributing to longevity.[21] It may also indirectly activate Sirtuins, a class of proteins involved in aging and metabolic regulation.[21]

Maintenance of Stem Cell Health

AKG has been shown to promote stem cell health and proliferation, which is crucial for tissue regeneration and healthy aging.[21]

This compound in Disease and Therapeutic Potential

The diverse physiological roles of AKG make it a molecule of significant interest in the context of various diseases.

Cancer Metabolism

The role of AKG in cancer is complex and context-dependent.[4] In some cancers, elevated levels of AKG can promote proliferation by supporting anabolism and inhibiting autophagy through mTORC1 signaling.[4] However, in other contexts, AKG exhibits anti-tumorigenic properties.[18][22] For instance, it can inhibit the Wnt signaling pathway in colorectal cancer and deplete critical amino acids in B-cell lymphoma, thereby suppressing tumor growth.[22] Furthermore, the oncometabolite 2-hydroxyglutarate (2-HG), produced from AKG by mutant isocitrate dehydrogenase (IDH) enzymes, competitively inhibits AKG-dependent dioxygenases, leading to epigenetic dysregulation and tumorigenesis.[4]

Neurodegeneration

AKG has demonstrated neuroprotective effects by attenuating oxidative stress-induced neuronal aging, partly through the modulation of the mTOR pathway.[23]

Therapeutic Applications

Dietary supplementation with AKG has been investigated for various clinical applications, including improving amino acid metabolism in hemodialysis patients and enhancing muscle protein synthesis in post-operative patients.[3] Its potential to extend healthspan and mitigate age-related diseases is an active area of research.[13][24]

Quantitative Data on this compound

Precise quantification of AKG levels is crucial for understanding its physiological roles.

| Parameter | Organism/Tissue | Value | Reference |

| Plasma AKG Levels | Human (Age 40-80) | Levels can drop up to 10-fold with age. | [13][21] |

| Lifespan Extension | C. elegans | Supplementation with AKG can extend lifespan by up to 50%. | [20] |

| Lifespan and Healthspan | Mice | AKG supplementation can extend lifespan and healthspan. | [13] |

Experimental Protocols

Quantification of this compound Levels

Several methods are available for the quantification of AKG in biological samples. The choice of method depends on the required sensitivity, sample type, and available instrumentation.[25]

A. Sample Preparation:

-

Tissue Homogenates: Homogenize ~20 mg of tissue in 100 µL of ice-cold assay buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material. Deproteinize the supernatant using a 10 kDa MWCO spin filter.[25]

-

Cell Lysates: Homogenize 2 x 10^6 cells in 100 µL of ice-cold assay buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C.[25]

B. Assay Methods:

-

Colorimetric and Fluorometric Assays: These assays are based on enzymatic reactions that produce a colored or fluorescent product proportional to the AKG concentration.[25][26] They are well-suited for high-throughput screening in a 96-well plate format. A common principle involves the transamination of AKG to generate pyruvate, which is then used in a reaction to produce a detectable signal.[26]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the accurate quantification of AKG.[25]

Assay for this compound Dehydrogenase (AKGDH) Activity

AKGDH activity can be measured by monitoring the reduction of NAD+ to NADH.[27]

A. Sample Preparation:

-

Tissue or Cell Lysates: Homogenize samples in an appropriate assay buffer and centrifuge to obtain a clear supernatant.[27]

-

Mitochondrial Isolation: For more specific measurements, mitochondria can be isolated from fresh tissue or cells.[27]

B. Assay Principle:

The assay measures the rate of NADH production, which is directly proportional to AKGDH activity. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.[27] A colorimetric approach can also be used where the NADH produced is coupled to a probe that generates a colored product with absorbance at 450 nm.[27]

Assay for AKG-Dependent Dioxygenase Activity

The activity of AKG-dependent dioxygenases, such as prolyl hydroxylases (PHDs), can be assessed by measuring the consumption of AKG.[28][29]

A. Principle:

One colorimetric method involves the derivatization of the remaining AKG with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to produce a colored derivative, 2,4-dinitrophenylhydrazone, which can be measured spectrophotometrically.[28][29]

B. General Protocol:

-

Perform the enzymatic reaction containing the purified enzyme, substrate, AKG, and other necessary co-factors.

-

Stop the reaction at different time points.

-

Add 2,4-DNPH to derivatize the unconsumed AKG.

-

Add a base to shift the wavelength of maximal absorption.

-

Measure the absorbance to determine the amount of remaining AKG. The decrease in AKG concentration over time reflects the enzyme's activity.[28]

Visualizing Key this compound Pathways

Conclusion

This compound is a remarkably versatile molecule that stands at the crossroads of metabolism, signaling, and epigenetics. Its fundamental roles in cellular function are continually expanding, with profound implications for our understanding of health, aging, and disease. For researchers and drug development professionals, AKG and its associated pathways represent a promising area for therapeutic intervention. A thorough understanding of its complex biology, supported by robust quantitative data and standardized experimental protocols, is essential for harnessing the full potential of this key metabolite. This guide provides a foundational resource to stimulate and support these future endeavors.

References

- 1. This compound as a Molecule with Pleiotropic Activity: Well-Known and Novel Possibilities of Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. This compound: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The α-ketoglutarate dehydrogenase complex in cancer metabolic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]

- 6. This compound: Physiological Functions and Applications [biomolther.org]

- 7. This compound: Physiological Functions and Applications -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 8. This compound: Physiological Functions and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AMINO ACID METABOLISM : NITROGEN REACTIONS [education.med.nyu.edu]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a key molecule involved in nitrogen circulation in both animals and plants, in the context of human gut microbiota and protein metabolism | Lund University Publications [lup.lub.lu.se]

- 12. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Supplementation Modestly Increases Life Span in Mice – Fight Aging! [fightaging.org]

- 14. This compound-dependent hydroxylases - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. williamscancerinstitute.com [williamscancerinstitute.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The role of α-ketoglutarate–dependent proteins in pluripotency acquisition and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. α-Ketoglutarate-A New Currency of Longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. uda.com [uda.com]

- 22. droracle.ai [droracle.ai]

- 23. α-Ketoglutarate Attenuates Oxidative Stress-Induced Neuronal Aging via Modulation of the mTOR Pathway [mdpi.com]

- 24. The Role of Alpha-Ketoglutaric Acid (AKG) in Longevity and Healthy Aging [longevityadvice.com]

- 25. benchchem.com [benchchem.com]

- 26. Alpha Ketoglutarate (alpha KG) Assay Kit. Quantitative. ab83431 | Abcam [abcam.com]

- 27. benchchem.com [benchchem.com]

- 28. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Alpha-Ketoglutarate in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-ketoglutarate (α-KG), a key intermediate in the Krebs cycle, has emerged as a critical co-substrate for a class of dioxygenase enzymes that directly modulate the epigenetic landscape. This technical guide provides an in-depth exploration of α-KG's involvement in the regulation of DNA and histone methylation through its essential role in the catalytic activity of Ten-Eleven Translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases. This document details the molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols for studying these processes, and visualizes the associated pathways and workflows. Understanding the intricate relationship between metabolism and epigenetics, centered on α-KG, offers promising avenues for novel therapeutic strategies in oncology and other diseases characterized by epigenetic dysregulation.

Introduction: The Intersection of Metabolism and Epigenetics

The cellular metabolic state is intrinsically linked to the regulation of gene expression. Metabolites, once viewed primarily as intermediates in energy production and biosynthesis, are now recognized as critical cofactors for enzymes that write, erase, and read epigenetic marks. This compound stands at a crucial nexus in this interplay, directly fueling the activity of two major families of epigenetic modifiers: the TET enzymes, which mediate DNA demethylation, and the JmjC domain-containing histone demethylases (KDMs), which reverse histone lysine (B10760008) methylation.[1][2] The availability of α-KG can therefore directly influence the chromatin state and gene expression programs, linking cellular metabolism to the stable inheritance of gene activity patterns.

The Role of this compound in DNA Demethylation via TET Enzymes

The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3) are Fe(II) and α-KG-dependent dioxygenases that catalyze the iterative oxidation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing.[3] This process is a key mechanism for active DNA demethylation.

The Catalytic Mechanism of TET Enzymes

The catalytic cycle of TET enzymes begins with the binding of Fe(II) and α-KG to the active site.[3] This is followed by the binding of the 5mC-containing DNA substrate. Molecular oxygen then coordinates with the Fe(II) center, leading to the oxidative decarboxylation of α-KG to succinate (B1194679) and CO2, and the formation of a highly reactive Fe(IV)=O intermediate.[3] This powerful oxidant hydroxylates the methyl group of 5mC to form 5-hydroxymethylcytosine (B124674) (5hmC).[3] TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[3] These oxidized methylcytosines can be passively diluted during DNA replication or actively excised by the base excision repair (BER) pathway, ultimately leading to the restoration of an unmethylated cytosine.

Protein Interactions and Regulation of TET Activity

The activity and recruitment of TET enzymes are tightly regulated through protein-protein interactions. For instance, TET1 and TET3 possess a CXXC zinc finger domain that recognizes unmethylated CpG dinucleotides, while TET2 is targeted to chromatin through interaction with proteins like IDAX.[4] TET enzymes also interact with various transcriptional regulators and chromatin-modifying complexes, thereby integrating DNA demethylation with other epigenetic pathways.[4][5]

This compound's Role in Histone Demethylation by JmjC Domain-Containing Enzymes

The Jumonji C (JmjC) domain-containing histone demethylases (JHDMs or KDMs) are a large family of enzymes that reverse lysine methylation on histone tails, a modification with diverse roles in gene regulation. Similar to TET enzymes, JmjC KDMs are Fe(II) and α-KG-dependent dioxygenases.[2][6]

The Catalytic Mechanism of JmjC Demethylases

The catalytic mechanism of JmjC KDMs mirrors that of TET enzymes. The enzyme binds Fe(II) and α-KG, followed by the methylated histone substrate.[6] Molecular oxygen then initiates the oxidative decarboxylation of α-KG, generating a ferryl intermediate that hydroxylates the methyl group on the lysine residue.[6] The resulting unstable carbinolamine intermediate spontaneously decomposes, releasing formaldehyde (B43269) and the demethylated lysine.[7] This mechanism allows for the removal of mono-, di-, and trimethylation marks.

Protein Interactions and Functional Diversity of JmjC Demethylases

The JmjC family is diverse, with different members exhibiting specificity for different histone lysine methylation marks (e.g., H3K4, H3K9, H3K27, H3K36). This specificity is often conferred by associated domains that recognize specific chromatin contexts or interact with other proteins.[1][8] For example, some JmjC proteins contain PHD or Tudor domains that bind to other histone modifications, thereby coordinating different epigenetic marks.[9]

Quantitative Data on Enzyme Kinetics and Cellular Effects

The activity of TET and JmjC enzymes is dependent on the concentration of α-KG. The following tables summarize key kinetic parameters and observed cellular effects.

Table 1: Kinetic Parameters of TET Enzymes

| Enzyme | Substrate | Km for α-KG (µM) | kcat (min-1) | Reference |

| TET2 | 5mC-DNA | 7.8 ± 1.2 | 0.27 ± 0.01 | [10] |

| TET2 | 5hmC-DNA | 15.2 ± 3.4 | 0.042 ± 0.003 | [10] |

| TET2 | 5fC-DNA | 21.5 ± 5.1 | 0.021 ± 0.002 | [10] |

Table 2: Kinetic Parameters of JmjC Histone Demethylases

| Enzyme | Substrate | Km for α-KG (µM) | kcat (min-1) | Reference |

| JMJD2A | H3K9me3 peptide | 10 ± 1 | 10 ± 2 | [11] |

| JMJD2C | H3K9me3 peptide | 13 ± 2 | 2.5 ± 0.1 | [11] |

| KDM4A | H3K9me3 peptide | 24.7 ± 6.7 | N/A | [12] |

Table 3: Effect of α-Ketoglutarate on Cellular Epigenetic Marks

| Cell Type | α-KG Concentration | Effect on 5hmC levels | Effect on Histone Methylation | Reference |

| Murine Embryos | 150 µM | Increased 5hmC/5mC ratio | Not specified | [13] |

| Mouse Hearts | N/A (via Ogdh-siRNA) | Not specified | Decreased H3K27me3 deposition | [14] |

| Primed Human Pluripotent Stem Cells | Not specified | Enhanced demethylation | Enhanced demethylation | [15] |

Experimental Protocols

In Vitro TET Enzyme Activity Assay

This protocol describes a method for measuring the in vitro activity of TET enzymes by quantifying the formation of 5hmC.

Materials:

-

Recombinant TET enzyme (e.g., TET2 catalytic domain)

-

5mC-containing DNA substrate (oligonucleotide or plasmid)

-

Assay Buffer: 50 mM HEPES (pH 8.0), 100 mM KCl, 1 mM DTT, 1 mM MgCl2

-

Cofactors: FeSO4, α-Ketoglutarate, Ascorbic acid

-

Quenching solution: 0.5 M EDTA

-

Method for 5hmC detection (e.g., LC-MS/MS, dot blot with 5hmC-specific antibody)

Procedure:

-

Prepare the reaction mixture in the Assay Buffer containing the 5mC-DNA substrate and cofactors (FeSO4, ascorbic acid).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the recombinant TET enzyme and varying concentrations of α-ketoglutarate.

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding the quenching solution.

-

Purify the DNA using a suitable method (e.g., spin column).

-

Quantify the amount of 5hmC generated using a chosen detection method. For absolute quantification, LC-MS/MS is the gold standard.[16][17][18]

In Vitro JmjC Histone Demethylase Activity Assay

This protocol outlines a method for measuring the in vitro activity of JmjC histone demethylases by detecting the demethylated histone product.[7][19]

Materials:

-

Recombinant JmjC enzyme (e.g., KDM4A)

-

Methylated histone substrate (e.g., H3K9me3 peptide or purified histones)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM DTT

-

Cofactors: FeSO4, α-Ketoglutarate, Ascorbic acid

-

Quenching solution: 0.5 M EDTA

-

Method for product detection (e.g., Western blot with specific antibodies, mass spectrometry)

Procedure:

-

Prepare the reaction mixture in the Assay Buffer containing the methylated histone substrate and cofactors (FeSO4, ascorbic acid).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the recombinant JmjC enzyme and varying concentrations of α-ketoglutarate.

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding the quenching solution.

-

Analyze the reaction products. For a qualitative or semi-quantitative assessment, Western blotting with antibodies specific to the demethylated and methylated histone mark can be used. For quantitative analysis, mass spectrometry is preferred.[7]

Conclusion and Future Directions

This compound is a pivotal metabolic regulator of the epigenome. Its role as an obligate co-substrate for TET and JmjC enzymes places it at the heart of DNA and histone demethylation pathways. The concentration of intracellular α-KG, influenced by cellular metabolic status, can directly impact the activity of these enzymes and, consequently, the epigenetic landscape and gene expression. This intricate connection provides a mechanism by which cells can adapt their gene expression programs in response to metabolic cues.

For drug development professionals, the α-KG-dependent epigenetic regulatory network presents a rich landscape of therapeutic targets. Modulating the levels of α-KG or targeting the α-KG binding sites of TET and JmjC enzymes with small molecule inhibitors or activators offers a promising strategy for the treatment of cancers and other diseases with a strong epigenetic component. Further research into the tissue-specific regulation of α-KG metabolism and its impact on the epigenome will be crucial for the development of targeted and effective epigenetic therapies.

References

- 1. Evolutionary History and Functional Diversification of the JmjC Domain-Containing Histone Demethylase Gene Family in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TET enzymes - Wikipedia [en.wikipedia.org]

- 4. Identification of TET1 Partners That Control Its DNA-Demethylating Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic analysis of iron-dependent histone demethylases: α-ketoglutarate substrate inhibition and potential relevance to the regulation of histone demethylation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. JmjC family of histone demethylases form nuclear condensates - IBMB - Institut de Biología Molecular de Barcelona [ibmb.csic.es]

- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 11. mirica.web.illinois.edu [mirica.web.illinois.edu]

- 12. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rep.bioscientifica.com [rep.bioscientifica.com]

- 14. "α-Ketoglutarate promotes cardiomyocyte proliferation and heart regener" by Yu Shi, Miao Tian et al. [hsrc.himmelfarb.gwu.edu]

- 15. α-Ketoglutarate Accelerates the Initial Differentiation of Primed Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]

- 17. longdom.org [longdom.org]

- 18. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Production and Regulation of Alpha-Ketoglutarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoglutarate (AKG), a pivotal intermediate in cellular metabolism, sits (B43327) at the crossroads of carbon and nitrogen metabolism. It is a key component of the tricarboxylic acid (TCA) cycle, a central hub for amino acid metabolism, and a critical co-substrate for a large family of dioxygenases that regulate epigenetic modifications and cellular signaling. The endogenous production and tight regulation of AKG are crucial for maintaining cellular homeostasis, and dysregulation of its metabolism is implicated in numerous pathologies, including cancer and neurodegenerative diseases. This technical guide provides an in-depth overview of the core pathways of AKG synthesis and degradation, the intricate regulatory mechanisms governing its cellular levels, and detailed experimental protocols for its quantification and the characterization of related enzyme activities.

Core Pathways of this compound Production and Consumption

The cellular pool of this compound is primarily maintained through the interplay of the tricarboxylic acid (TCA) cycle and amino acid metabolism.

Tricarboxylic Acid (TCA) Cycle

The primary route for AKG synthesis is the oxidative decarboxylation of isocitrate, a reaction catalyzed by isocitrate dehydrogenases (IDHs).[1] In mammals, three isoforms of IDH exist with distinct subcellular localizations and cofactor specificities.[2]

-

IDH1: Located in the cytoplasm and peroxisomes, it is NADP⁺-dependent.

-

IDH2: Found in the mitochondrial matrix, this isoform is also NADP⁺-dependent.[3]

-

IDH3: A key regulatory enzyme of the TCA cycle located in the mitochondria, it is NAD⁺-dependent and allosterically regulated.[1][4]

Within the TCA cycle, AKG is subsequently oxidatively decarboxylated to succinyl-CoA by the α-ketoglutarate dehydrogenase complex (OGDHc), a critical rate-limiting step.[5]

Amino Acid Metabolism

Glutamate (B1630785) and glutamine are major sources of anaplerotic AKG, feeding into the TCA cycle and other metabolic pathways.

-

Glutamate Dehydrogenase (GDH): This mitochondrial enzyme catalyzes the reversible oxidative deamination of glutamate to AKG and ammonia, using either NAD⁺ or NADP⁺ as a cofactor.[6][7] This reaction is a crucial link between amino acid and carbohydrate metabolism.

-

Transaminases (Aminotransferases): These enzymes catalyze the transfer of an amino group from an amino acid to AKG, forming glutamate and the corresponding α-keto acid. Key examples include alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). This process is vital for amino acid synthesis and degradation.

The major pathways of AKG production are depicted in the following diagram:

Regulation of this compound Homeostasis

The cellular concentration of AKG is meticulously controlled through the allosteric regulation of its producing and consuming enzymes.

Allosteric Regulation of Isocitrate Dehydrogenase (IDH)

-

IDH3: The activity of mitochondrial NAD⁺-dependent IDH3 is a critical control point in the TCA cycle. It is allosterically activated by ADP and inhibited by ATP and NADH. This regulation ensures that the rate of the TCA cycle is coupled to the energy status of the cell.

Allosteric Regulation of Glutamate Dehydrogenase (GDH)

GDH activity is subject to complex allosteric regulation, allowing it to respond to cellular energy and nutrient status.[8]

-

Inhibition: GTP is a potent allosteric inhibitor of GDH.[9]

-

Activation: ADP and leucine (B10760876) are allosteric activators.[8] The loss of GTP-mediated inhibition can lead to hyperinsulinism/hyperammonemia syndrome.[10]

The following diagram illustrates the key regulatory inputs on AKG metabolism:

Quantitative Data on this compound and Related Enzymes

Understanding the cellular concentrations of AKG and the kinetic properties of the enzymes that regulate its levels is crucial for quantitative modeling of metabolic pathways.

Table 1: Reported this compound Concentrations in Biological Samples

| Sample Type | Concentration Range | Reference(s) |

| Human Plasma/Serum | 2 - 20 µmol/L | [11] |

| Rat Liver | ~1.6 mM (mitochondria) | [12] |

| Rat Cytoplasm | ~0.3 mM | [12] |

| Mouse Hepatic Stellate Cells | Decreases upon activation | [3] |

| Breast Cancer Cells | Reduced upon GCDH knockdown | [13] |

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Km | Vmax | Allosteric Regulators | Reference(s) |

| Isocitrate Dehydrogenase (IDH) | |||||

| Shewanella putrefaciens IDH | NAD⁺ | 334 µM | 4.6 µM/min | - | [14] |

| Mycobacterium tuberculosis IDH-1 | Isocitrate | - | - | - | [15] |

| Glutamate Dehydrogenase (GDH) | |||||

| Bovine GDH | Glutamate | 3 mM (pH 8.0) | - | GTP (-), ADP (+), Leucine (+) | [12] |

| α-Ketoglutarate | 0.3 mM (pH 8.0) | - | [12] | ||

| NH₄⁺ | 13 mM (pH 8.0) | - | [12] | ||

| NAD⁺ | 0.01 mM (pH 8.0) | - | [12] | ||

| NADH | 0.02 mM (pH 8.0) | - | [12] | ||

| Mouse Liver GDH | Glutamate (with NAD⁺) | - | 2.5-fold higher than with NADP⁺ | Substrate inhibition (Ki = 12.2 mM) | [8] |

| Glutamate (with NADP⁺) | - | - | Substrate inhibition (Ki = 4.0 mM) | [8] | |

| Aspergillus niger GDH | α-Ketoglutarate | K₀.₅ = 4.78 mM | - | Isophthalate (Ki = 6.9 µM) | [6] |

Note: Kinetic parameters can vary significantly depending on the species, isoform, pH, and assay conditions.

Experimental Protocols

Accurate measurement of AKG levels and the activity of related enzymes is fundamental for research in this field.

Quantification of this compound

Several methods are available for the quantification of AKG in biological samples, each with distinct advantages.

This method is based on an enzymatic assay where AKG is converted to a product that can be detected by a colorimetric or fluorometric probe.[16][17]

Principle: AKG is transaminated to produce pyruvate (B1213749), which is then used in a reaction that generates a colored or fluorescent product. The intensity of the signal is directly proportional to the AKG concentration.

Detailed Protocol (based on commercial kits): [16][18]

-

Sample Preparation:

-

Tissues: Homogenize 10-50 mg of tissue in 200-500 µL of ice-cold assay buffer. Centrifuge at 10,000-13,000 x g for 5-10 minutes at 4°C to remove insoluble material.[19][20]

-

Cells: Harvest 1-2 x 10⁶ cells and resuspend in 200-500 µL of ice-cold assay buffer. Homogenize by pipetting or sonication. Centrifuge to pellet debris.[18][19]

-

Deproteinization (Optional but Recommended): For samples with high protein content, deproteinization using a 10 kDa spin filter or perchloric acid (PCA) precipitation is recommended to reduce background interference.[18]

-

-

Standard Curve Preparation:

-

Prepare a series of AKG standards (e.g., 0 to 100 µM) by diluting a stock solution in the assay buffer.

-

-

Reaction Setup:

-

Add 50 µL of standards and samples to a 96-well plate.

-

Prepare a reaction mix containing the assay buffer, probe, and enzyme mix according to the kit's instructions. For samples where pyruvate is a potential interferent, a background control reaction mix without the converting enzyme should be prepared.[16]

-

Add 50-150 µL of the reaction mix to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30-180 minutes, protected from light.

-

Measure the absorbance (typically at 570 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.

-

-

Calculation:

-

Subtract the blank reading from all measurements. If a background control was used for samples, subtract the background reading from the sample reading.

-

Plot the standard curve and determine the concentration of AKG in the samples from the curve.

-

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of AKG.[21]

Principle: AKG is separated from other metabolites by liquid chromatography and then detected and quantified by mass spectrometry. Derivatization is often employed to improve chromatographic retention and sensitivity.